molecular formula C7H5N3O3 B6263299 nitro-7-hydroxy-8-imidazo[1,2-a]pyridine CAS No. 109388-66-1

nitro-7-hydroxy-8-imidazo[1,2-a]pyridine

Cat. No.: B6263299
CAS No.: 109388-66-1
M. Wt: 179.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitro-7-hydroxy-8-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitro-7-hydroxy-8-imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with various substrates, such as aldehydes or ketones, followed by nitration and hydroxylation reactions. One common method includes the use of a multicomponent reaction involving 2-aminopyridine, an aldehyde, and an isonitrile . The reaction conditions often require the presence of a catalyst, such as iodine, and may involve heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as metal-free catalysis and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Nitro-7-hydroxy-8-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-7-oxo-8-imidazo[1,2-a]pyridine, while reduction may produce amino-7-hydroxy-8-imidazo[1,2-a]pyridine .

Scientific Research Applications

Nitro-7-hydroxy-8-imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of nitro-7-hydroxy-8-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Nitro-7-hydroxy-8-imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity .

Properties

CAS No.

109388-66-1

Molecular Formula

C7H5N3O3

Molecular Weight

179.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.